molecular formula C21H14N6O2S B2710820 N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 2034584-75-1

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2710820
CAS No.: 2034584-75-1
M. Wt: 414.44
InChI Key: KZZKKIUFCVNTRQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazine, an oxadiazole, a phenyl, a benzothiazole, and a carboxamide group. These groups are common in many biologically active compounds and pharmaceuticals .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles and the presence of the carboxamide group. It could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, or condensation reactions .

Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have synthesized derivatives of related chemical structures, demonstrating promising antibacterial and antifungal properties. For instance, novel analogs displaying significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, were synthesized by reacting specific carboxamide derivatives with p-substituted benzaldehydes. These compounds were evaluated for cytotoxic activity against mammalian Vero cell lines, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017). Another study reported the synthesis of a new organic compound with antibacterial and antifungal efficacy against various pathogens, including Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Candida albicans, and Aspergillus niger (Senthilkumar et al., 2021).

Anticancer Applications

Research into the anticancer applications of related compounds has led to the design and synthesis of derivatives with significant anticancer activity. A study presented the synthesis of substituted benzamides evaluated against various cancer cell lines, where several compounds exhibited moderate to excellent activity compared to the reference drug etoposide (Ravinaik et al., 2021).

Antioxidant and Antimycobacterial Activities

Compounds synthesized from related structures have also shown antioxidant and antimycobacterial activities. A notable study synthesized N-substituted derivatives that were evaluated for their antioxidant activities, with many compounds demonstrating moderate to significant radical scavenging activity (Ahmad et al., 2012). Additionally, substituted pyridines and pyrazines were tested against Mycobacterium tuberculosis, with some compounds exhibiting activities surpassing that of pyrazinamide, highlighting their potential in antimycobacterial therapy (Gezginci et al., 1998).

Future Directions

Future research could focus on exploring the biological activity of this compound and related compounds. This could include testing their activity against various biological targets, studying their mechanism of action, and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N6O2S/c28-21(14-5-6-16-18(9-14)30-12-24-16)25-15-4-2-1-3-13(15)10-19-26-20(27-29-19)17-11-22-7-8-23-17/h1-9,11-12H,10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZKKIUFCVNTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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